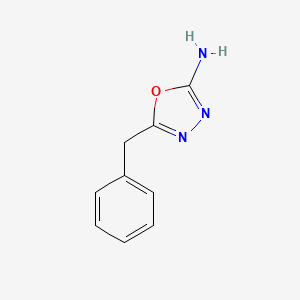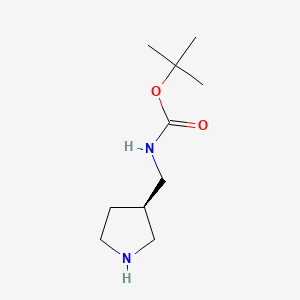
(R)-terc-Butil (pirrolidin-3-ilmetil)carbamato
Descripción general
Descripción
®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl group attached to the carbamate moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of chiral ligands and catalysts used in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors that target specific metabolic pathways.
Medicine
In medicinal chemistry, ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is investigated for its potential as a drug candidate. It has shown promise in the development of pharmaceuticals for the treatment of neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of agrochemicals and pesticides.
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
Pyrrolidine derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a wide range of biochemical pathways .
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
They serve as a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Análisis Bioquímico
Biochemical Properties
®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in carbamate synthesis, such as carbonylimidazolide . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes and affect the overall biochemical pathways.
Cellular Effects
The effects of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate . Additionally, ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, cellular toxicity, and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in carbamate synthesis, leading to changes in the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate within cells and tissues are critical for its function. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . The distribution of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can affect its efficacy and the overall outcome of biochemical reactions.
Subcellular Localization
The subcellular localization of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate to its appropriate subcellular locations, ensuring its proper function in biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of ®-3-pyrrolidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate. The general reaction scheme is as follows:
(R)-3-pyrrolidinol+tert-butyl chloroformate→(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl carbamates.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: The enantiomer of the compound, which may exhibit different biological activities.
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate: A structural isomer with the carbamate group attached to a different position on the pyrrolidine ring.
tert-Butyl (piperidin-3-ylmethyl)carbamate: A similar compound with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Uniqueness
®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is unique due to its chiral nature and the presence of the pyrrolidine ring. The chirality of the compound allows for enantioselective interactions with biological targets, which can lead to specific and potent biological effects. Additionally, the pyrrolidine ring provides structural rigidity and stability, enhancing the compound’s overall performance in various applications.
Propiedades
IUPAC Name |
tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJVMZWPIUWHO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364038 | |
| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173340-25-5 | |
| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-N-Boc-Aminomethyl pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
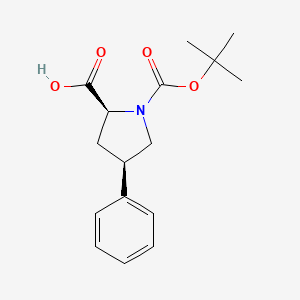
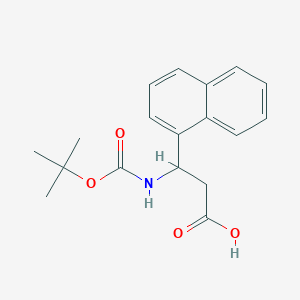
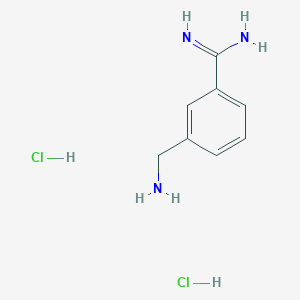
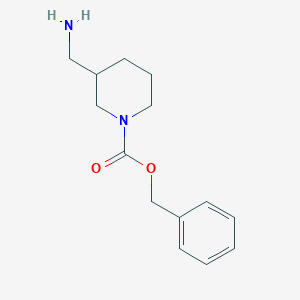
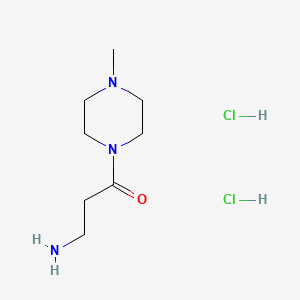

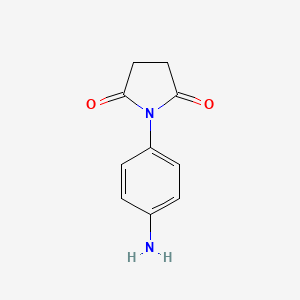
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)
